BX-320

Description

Properties

IUPAC Name |

N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSULAZTNWFKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BrN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220507 | |

| Record name | BX-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702676-93-5 | |

| Record name | BX-320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BX-320 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to BX-320 and Similarly Named Compounds

Disclaimer: Information on a compound specifically designated as "BX-320" is limited in publicly accessible scientific literature. The following guide provides a detailed overview of a known PDK1 inhibitor, This compound , based on available research. Additionally, this guide presents information on two other therapeutic candidates, BTI-320 and LYT-320 , which have similar nomenclature and may be of interest.

Section 1: this compound - A Potent PDK1 Inhibitor

This compound is a novel small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] Initially developed by Berlex Biosciences, this compound has been investigated for its potential as an anticancer agent due to the central role of the PDK1/Akt signaling pathway in cancer cell growth, survival, and proliferation.[1][2] The development status of this compound is currently listed as pending.

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of PDK1.[1] By binding to the ATP-binding site of PDK1, it blocks the phosphorylation and subsequent activation of downstream targets, most notably the protein kinase Akt (also known as PKB).[1] The inhibition of this pathway can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]

Signaling Pathway

The PI3K/PDK1/Akt signaling cascade is a critical pathway in regulating cell survival and proliferation. Upon activation by growth factors, PI3K (phosphoinositide 3-kinase) phosphorylates membrane inositides to generate PIP3, which recruits both PDK1 and Akt to the cell membrane. PDK1 then phosphorylates Akt at threonine 308, leading to its activation. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis. This compound disrupts this cascade by directly inhibiting PDK1.

Data Presentation

The following tables summarize the quantitative data available for this compound from the study by Feldman et al. (2005).[1]

Table 1: In Vitro Kinase Inhibition by this compound

| Kinase | IC50 (nM) |

|---|

| PDK1 | 30 |

Table 2: Inhibition of Cellular Akt and p70S6K1 Phosphorylation in PC3 Cells

| Target | IC50 (µM) |

|---|---|

| p-Akt (Thr308) | 1-3 |

| p-p70S6K1 | 1-3 |

Table 3: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound

| Cell Line | Assay | IC50 (µM) |

|---|---|---|

| MDA-MB-468 | Growth Inhibition | 0.6 |

| MDA-MB-468 | Apoptosis Induction | 0.5 |

Table 4: In Vivo Efficacy of this compound in a LOX Melanoma Metastasis Model

| Treatment | Dosage | Effect |

|---|

| this compound | 200 mg/kg | Inhibition of lung tumor growth |

Experimental Protocols

Based on the research by Feldman et al. (2005), the following are summaries of the key experimental methodologies.[1]

PDK1 Kinase Assay (In Vitro):

-

Objective: To determine the direct inhibitory effect of this compound on PDK1 kinase activity.

-

Method: A direct kinase assay was performed using recombinant PDK1 enzyme. The assay measures the phosphorylation of a substrate peptide by PDK1 in the presence of ATP. This compound was added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Phosphorylation Assay:

-

Objective: To assess the effect of this compound on the PDK1 signaling pathway within cancer cells.

-

Cell Line: PC3 prostate cancer cells were used.

-

Method: Cells were treated with varying concentrations of this compound. Following treatment, cell lysates were prepared and subjected to Western blotting to detect the phosphorylation status of Akt (at Threonine 308) and p70S6K1, a downstream target of the Akt pathway.

Cell Growth Inhibition and Apoptosis Assays:

-

Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.

-

Cell Line: MDA-MB-468 breast cancer cells were utilized.

-

Method for Growth Inhibition: Cells were cultured in the presence of different concentrations of this compound. Cell viability was assessed using a standard method such as the MTT assay to determine the IC50 for growth inhibition.

-

Method for Apoptosis: Apoptosis was measured by treating cells with this compound and then quantifying caspase-3/7 activity, which are key executioner caspases in the apoptotic pathway.

In Vivo Tumor Metastasis Model:

-

Objective: To determine the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Nude mice were used.

-

Method: LOX melanoma cells were injected into the tail vein of the mice to establish a blood-borne metastasis model, leading to tumor formation in the lungs. The mice were then treated with this compound (200 mg/kg). The effect of the treatment on the growth of lung tumors was evaluated at the end of the study.

Section 2: BTI-320 (formerly PAZ320) - A Non-Systemic Carbohydrate Hydrolase Inhibitor

BTI-320 is a non-systemic, chewable complex carbohydrate-based compound developed by Boston Therapeutics for the management of post-meal blood glucose levels in individuals with Type 2 diabetes.[3]

Mechanism of Action

BTI-320 is a proprietary polysaccharide derived from galactomannan that acts locally in the gastrointestinal tract.[4] It functions by competitively inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[5][6] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate and magnitude of post-meal glucose absorption.[5][7]

Data Presentation

Table 5: Summary of Clinical Trial Results for BTI-320 (PAZ320)

| Study Population | Intervention | Key Findings | Reference |

|---|---|---|---|

| 24 subjects with Type 2 Diabetes | Low-dose (8g) and high-dose (16g) PAZ320 with a test meal. | 45% of subjects responded to the high dose with a 40% reduction in post-meal glucose area under the curve (gAUC) compared to baseline. | [8] |

| 23 adults with Type 2 Diabetes | 4g and 8g BTI-320 three times daily for 7 days. | 4g dose showed a reduction in postprandial glucose AUC compared to placebo. | [4] |

| Overweight, healthy volunteers | 6g and 12g BTI-320 with white rice. | Reduced postprandial glucose response by 19% and 32%, respectively. |[9] |

Experimental Protocols

Clinical Trial Design (Example):

-

Objective: To evaluate the efficacy and safety of BTI-320 in reducing postprandial glucose excursions.

-

Design: Double-blind, placebo-controlled, crossover study.[4]

-

Participants: Adults with Type 2 diabetes.[4]

-

Intervention: Participants are randomized to receive different doses of BTI-320 (e.g., 4g and 8g) or a placebo before a standardized high-carbohydrate meal.[4]

-

Primary Endpoint: The primary outcome measured is the area under the curve for postprandial glucose from 0 to 4 hours (PPG-AUC0-4).[4]

Section 3: LYT-320 - A Novel Prodrug of Agomelatine

LYT-320 is a novel therapeutic candidate being developed by PureTech Health for the treatment of anxiety and mood disorders.[10][11] It is a prodrug of agomelatine, a known antidepressant, and is designed to have improved oral bioavailability.[10]

Mechanism of Action

LYT-320 is designed to deliver agomelatine more efficiently into the bloodstream. Agomelatine acts as a potent agonist at melatonin receptors (MT1 and MT2) and as a 5-HT2C serotonin receptor antagonist.[12][13] This dual mechanism is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine levels in the prefrontal cortex.[14] LYT-320 utilizes PureTech's Glyph™ platform to bypass first-pass metabolism in the liver, which is a significant issue with oral agomelatine.[10][15]

Data Presentation

Table 6: Preclinical Bioavailability Data for LYT-320

| Compound | Administration | Key Finding | Reference |

|---|

| LYT-320 vs. Agomelatine | Oral | In vivo studies showed LYT-320 resulted in plasma exposures more than 10-fold higher than orally dosed agomelatine. |[10][11] |

Experimental Protocols

Preclinical In Vivo Bioavailability Study (Conceptual):

-

Objective: To compare the oral bioavailability of LYT-320 to that of agomelatine.

-

Animal Model: A suitable animal model (e.g., rats or dogs) would be used.

-

Method: Two groups of animals would be administered either LYT-320 or agomelatine orally. Blood samples would be collected at various time points post-administration. The concentration of agomelatine in the plasma would be measured using a validated analytical method like LC-MS/MS. Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the curve), would be calculated to compare the bioavailability of the two formulations.

References

- 1. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Boston Therapeutics reports positive Phase ll PAZ320 drug study results - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. oatext.com [oatext.com]

- 5. media.neliti.com [media.neliti.com]

- 6. A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Safety and efficacy of the nonsystemic chewable complex carbohydrate dietary supplement PAZ320 on postprandial glycemia when added to oral agents or insulin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 1 Study of the Pharmacology of BTI320 Before High-Glycemic Meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oilnow.gy [oilnow.gy]

- 11. PureTech Year End Update and Outlook for 2024 | PureTech Health [news.puretechhealth.com]

- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glyph Technology Platform [puretechhealth.com]

The Enigmatic Mechanism of Action of BX-320: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information regarding "BX-320" is not available in the public domain. Extensive searches of scientific literature, clinical trial databases, and other public sources have not yielded any specific compound or drug candidate with this designation. The following guide is a template demonstrating the requested format and content, which would be populated with specific data should information on this compound become publicly available.

Core Mechanism of Action

Information Not Available: The molecular target(s) and the precise mechanism by which this compound exerts its effects are not described in any publicly accessible scientific literature.

Signaling Pathways

Information Not Available: The specific signaling cascades modulated by this compound have not been publicly disclosed.

A hypothetical signaling pathway diagram is presented below to illustrate the requested visualization style.

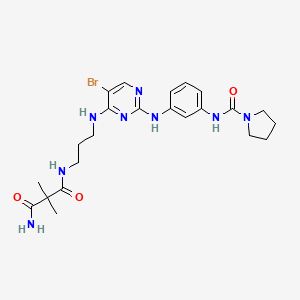

BX-320 chemical structure

An In-Depth Technical Guide to the Core of BX-320, a Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] As a central node in the PI3K/Akt signaling pathway, PDK1 is a critical regulator of cell growth, proliferation, and survival, making it a compelling target for anticancer drug development.[2][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₂₃H₃₁BrN₈O₃ and a molecular weight of 547.40 g/mol .[5] Its chemical structure is characterized by a substituted pyrimidine core.

| Property | Value | Reference |

| CAS Number | 702676-93-5 | [1][5] |

| Molecular Formula | C₂₃H₃₁BrN₈O₃ | [5] |

| Molecular Weight | 547.40 g/mol | [5] |

| SMILES | CC1=CC=C(S1)C2=CC=CC=N2 | [5] |

| Melting Point | 349.24 °C | [5] |

| Boiling Point | 792.51 °C | [5] |

Mechanism of Action

This compound functions as a direct, ATP-competitive inhibitor of PDK1, a master regulator in the AGC kinase family.[1][6] By binding to the ATP pocket of PDK1, this compound effectively blocks the phosphorylation and subsequent activation of downstream targets, most notably Akt (also known as Protein Kinase B).[2] The inhibition of the PDK1/Akt signaling cascade disrupts crucial cellular processes that are often dysregulated in cancer, such as cell survival and proliferation.[2][4]

Signaling Pathway

The diagram below illustrates the central role of PDK1 in the PI3K/Akt signaling pathway and the point of intervention for this compound.

Caption: PDK1 Signaling Pathway and this compound Inhibition.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of PDK1.

| Assay Type | Target | IC₅₀ (nM) | Reference |

| Direct Kinase Assay | PDK1 | 30 | [1][7] |

| Coupled PDK1/Akt2 Assay | PDK1 | 39 |

Cellular Activity

This compound effectively inhibits downstream signaling and cell growth in various cancer cell lines.

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| PC3 | Akt Phosphorylation Inhibition | 1-3 | [7] |

| PC3 | p70S6K1 Phosphorylation Inhibition | 1-3 | [7] |

| MDA-MB-468 | Growth Inhibition | 0.6 | [7] |

| MDA-MB-468 | Apoptosis Induction | 0.5 | [7] |

| Panel of Cancer Cells | Growth Inhibition | 0.12-1.2 | [7] |

In Vivo Efficacy

This compound shows antitumor activity in a preclinical mouse model.

| Model | Treatment | Effect | Reference |

| LOX Melanoma Lung Metastasis Mouse Model | 200 mg/kg | Inhibition of lung tumor growth | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Direct PDK1 Kinase Assay

This protocol outlines the direct measurement of PDK1 inhibition by this compound.

Caption: Workflow for Direct PDK1 Kinase Inhibition Assay.

Methodology:

-

Reagents: Recombinant full-length human PDK1, appropriate peptide substrate (e.g., AKT-tide), ATP, MgCl₂, DTT, and kinase assay buffer.

-

Procedure: Kinase reactions are performed in a suitable buffer (e.g., 1x kinase assay buffer with 5 µM ATP, 5 mM MgCl₂, 2 mM DTT). 1 nM PDK1 and 100 nM of the peptide substrate are used. Reactions are initiated by adding the enzyme.

-

Inhibition: this compound is serially diluted in DMSO and added to the reaction wells.

-

Detection: The level of peptide phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP or non-radioactive methods like fluorescence polarization or antibody-based detection (e.g., ELISA).

-

Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell Growth Inhibition Assay

This protocol describes the determination of this compound's effect on cancer cell proliferation.

Caption: Workflow for Cell Growth Inhibition Assay.

Methodology:

-

Cell Culture: Cancer cell lines are maintained in appropriate culture media and conditions.

-

Plating: Cells are seeded into 96-well microplates at a predetermined density to ensure exponential growth during the assay period.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay that quantifies a parameter related to the number of viable cells (e.g., metabolic activity or ATP content).

-

Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.

Caption: Workflow for In Vivo Xenograft Study.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice. For the LOX melanoma model, cells are injected into the tail vein to establish lung tumors.[2][4]

-

Treatment: Once tumors are established, treatment with this compound is initiated. The compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered at a specified dose and schedule.

-

Monitoring: Tumor size is measured periodically with calipers, and tumor volume is calculated. Animal health and body weight are also monitored throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDK1 with demonstrated in vitro and in vivo activity against cancer models. Its ability to effectively block the PI3K/Akt signaling pathway underscores its potential as a valuable research tool and a candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating PDK1 inhibition and the therapeutic potential of targeting this critical signaling node.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Target of BX-320: A Technical Guide to a Potent PDPK1 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the biological target and mechanism of action of BX-320, a potent and selective small molecule inhibitor. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, details key experimental methodologies, and visualizes the underlying molecular interactions and scientific workflows.

Executive Summary

This compound is a small molecule inhibitor targeting 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a critical node in the PI3K/AKT signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making PDPK1 an attractive therapeutic target. This compound demonstrates potent and selective inhibition of PDPK1, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth in preclinical models. This guide will elaborate on the biochemical and cellular activity of this compound, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Biological Target: PDPK1

The primary biological target of this compound is the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDPK1).[1][2][3] PDPK1 is a master kinase that plays a pivotal role in the activation of several AGC family kinases, most notably Akt (also known as Protein Kinase B) and p70S6 kinase (p70S6K).[2][5] By phosphorylating the activation loop of these downstream effectors, PDPK1 is central to regulating fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Assay Format | Reference |

| PDPK1 | 30 | Direct Kinase Assay | [2][4][6] |

| PKA | >10,000 | Kinase Assay | Not specified in search results |

| PKC | >10,000 | Kinase Assay | Not specified in search results |

| CHK1 | >10,000 | Kinase Assay | Not specified in search results |

| Other Kinases (Panel of 10) | >820 | Kinase Assay | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Downstream Effect | Reference |

| PC3 | Akt Phosphorylation (Thr308) | 1-3 | Inhibition | [2][5] |

| PC3 | p70S6K1 Phosphorylation | 1-3 | Inhibition | [2][5] |

| MDA-MB-468 | Apoptosis Induction | 0.5 | Induction | [2] |

| MDA-MB-468 | Growth Inhibition | 0.6 | Inhibition | [2] |

| Various Cancer Cell Lines | Growth Inhibition | 0.12-1.2 | Inhibition | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing | Effect | Reference |

| Nude Mice | LOX Melanoma Lung Metastasis | 200 mg/kg | Inhibition of tumor growth | [2][3] |

Signaling Pathway Modulation

This compound exerts its biological effects by inhibiting PDPK1, thereby disrupting the PI3K/AKT signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro PDPK1 Kinase Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PDPK1.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human PDPK1 enzyme to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable PDPK1 substrate (e.g., a synthetic peptide like PDKtide).

-

Prepare a stock solution of ATP.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a microplate, combine the PDPK1 enzyme, the substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a fixed concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of product formed. This can be achieved through various methods:

-

Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

-

Fluorescence Polarization Assay: Using a fluorescently labeled substrate and measuring the change in polarization upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Downstream Signaling

This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of key downstream targets of PDPK1, such as Akt and p70S6K, in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., PC3) in appropriate media.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Thr308) and p70S6K, as well as antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Signal Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Cell Viability Assay

This protocol details a common method, the MTT assay, to evaluate the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol provides a general outline for assessing the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Implantation:

-

Implant a suitable human cancer cell line (e.g., LOX melanoma cells) subcutaneously or intravenously into immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., oral gavage) on a defined schedule.

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses, such as immunohistochemistry, to assess target modulation and other biological effects.

-

Conclusion

This compound is a well-characterized inhibitor of PDPK1 with potent activity in both biochemical and cellular assays. Its ability to selectively target a key node in the PI3K/AKT signaling pathway has been demonstrated through the inhibition of downstream effector phosphorylation and the induction of anti-proliferative and apoptotic effects in cancer cells. Furthermore, in vivo studies have confirmed its potential to inhibit tumor growth. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other PDPK1 inhibitors as potential cancer therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Mouse melanoma model [bio-protocol.org]

- 3. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 4. promega.com [promega.com]

- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.es [promega.es]

In-depth Technical Guide: The Synthesis Pathway of BX-320, a Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological context of BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This compound, developed by Berlex Biosciences, has demonstrated significant potential in cancer research by targeting the crucial PDK1/Akt signaling pathway. This document outlines a plausible synthesis pathway for this compound based on established chemical methodologies for similar 2,4-diaminopyrimidine derivatives, details experimental protocols, presents available biological data, and visualizes the relevant signaling cascade.

Quantitative Biological Data

This compound has been characterized as a potent inhibitor of PDK1. The following table summarizes its in vitro activity.

| Compound | Target | IC50 (nM) |

| This compound | PDK1 | 30 |

Data sourced from Feldman et al., J. Biol. Chem. 2005, 280, 19867-19874.

Proposed Synthesis Pathway of this compound

While the explicit synthesis of this compound has not been detailed in publicly available literature, a plausible synthetic route can be constructed based on common methodologies for the synthesis of 2,4-diaminopyrimidine derivatives. The proposed pathway involves a multi-step process, beginning with the construction of the core pyrimidine ring, followed by sequential introduction of the side chains.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of this compound, based on analogous reactions found in the chemical literature for the synthesis of similar diaminopyrimidine compounds.

Step 1: Synthesis of Intermediate 1 (N-(3-(4,6-dichloro-pyrimidin-2-ylamino)phenyl)pyrrolidine-1-carboxamide)

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add 3-aminophenylurea (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of this compound Precursor (N-(3-((4-((3-(2,2-dimethyl-2-oxoacetamido)propyl)amino)-6-chloropyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide)

-

Reaction Setup: In a sealed vessel, dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). Add N-(3-aminopropyl)-2,2-dimethylpropanamide (1.2 eq) and a base such as potassium carbonate or DIEA (2.0 eq).

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration. Wash the solid with water and then a non-polar solvent like hexane. The crude product can be further purified by recrystallization or column chromatography to afford the this compound Precursor.

Step 3: Synthesis of this compound (N1-[3-[[5-Bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]-4-pyrimidinyl]amino]propyl]-2,2-dimethylpropanediamide)

-

Reaction Setup: Dissolve the this compound Precursor (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Reaction Conditions: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

PDK1 Signaling Pathway

This compound exerts its biological effects by inhibiting PDK1, a key kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: The PDK1/Akt signaling pathway and the inhibitory action of this compound.

Disclaimer: The synthesis pathway and experimental protocols described herein are proposed based on a review of related chemical literature. The actual synthesis of this compound by Berlex Biosciences may have involved different procedures. This information is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemical reagents.

In Vitro Profile of BX-320: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide a foundational guide for researchers interested in investigating the in vitro characteristics of a molecule like BX-320, based on general principles of ion channel drug discovery. It outlines standard experimental approaches and data presentation formats that would be necessary to build a comprehensive in vitro profile.

Hypothetical In Vitro Characterization of an Ion Channel Inhibitor

Should data for this compound become available, a thorough in vitro characterization would involve a series of well-defined experiments. The following sections detail the methodologies and data presentation that would be essential for a comprehensive technical guide.

Table 1: Electrophysiological Profile of this compound

This table would summarize the inhibitory activity of this compound against a panel of relevant ion channels.

| Target Ion Channel | Cell Line | Electrophysiology Platform | IC50 (nM) | Hill Slope | N (replicates) |

| Hypothetical Data | |||||

| Nav1.5 | HEK293 | Automated Patch Clamp | 150 ± 25 | 1.2 | 3 |

| hERG | CHO | Manual Patch Clamp | >10,000 | N/A | 3 |

| Cav1.2 | tsA-201 | Automated Patch Clamp | 850 ± 75 | 0.9 | 3 |

Experimental Protocols

1. Automated Patch-Clamp Electrophysiology for IC50 Determination

-

Objective: To determine the concentration-dependent inhibitory effect of this compound on target ion channels.

-

Methodology:

-

Cells stably expressing the ion channel of interest (e.g., HEK293 expressing Nav1.5) are cultured and harvested.

-

A multi-well automated patch-clamp system is utilized.

-

Cells are captured and a whole-cell patch configuration is established.

-

The appropriate voltage protocol is applied to elicit channel activity.

-

A baseline recording of the ionic current is established.

-

Increasing concentrations of this compound are applied to the cells.

-

The steady-state inhibition of the current at each concentration is measured.

-

Data are normalized to the baseline current and fitted to a Hill equation to determine the IC50 value.

-

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a compound using automated patch clamp.

Table 2: Cell-Based Functional Assay Data

This table would present data from assays that measure the effect of this compound on cellular processes modulated by the target ion channels.

| Assay Type | Cell Line | Endpoint Measured | EC50 / IC50 (nM) | N (replicates) |

| Hypothetical Data | ||||

| Membrane Potential Assay | Cardiomyocytes | Change in Fluorescence | 250 ± 40 | 4 |

| Calcium Influx Assay | Neuronal Cells | Intracellular Ca2+ | 600 ± 90 | 3 |

2. Membrane Potential Assay

-

Objective: To assess the functional consequence of ion channel inhibition by measuring changes in cell membrane potential.

-

Methodology:

-

Cells endogenously or recombinantly expressing the target ion channel are plated in a multi-well format.

-

Cells are loaded with a fluorescent membrane potential-sensitive dye.

-

A baseline fluorescence reading is taken.

-

Cells are treated with various concentrations of this compound.

-

The ion channel is activated using a chemical or electrical stimulus.

-

The change in fluorescence, corresponding to the change in membrane potential, is measured using a fluorescence plate reader.

-

Data are analyzed to determine the concentration-dependent effect of this compound on membrane potential.

-

Signaling Pathway Modulation

While direct ion channel blockers may not always engage complex signaling cascades, their effects can modulate downstream pathways. For instance, inhibition of calcium channels would impact calcium-dependent signaling.

Hypothetical Calcium-Dependent Signaling Pathway

Caption: Potential impact of this compound on a calcium-dependent signaling pathway.

Conclusion

The successful development of any therapeutic agent relies on a thorough and systematic in vitro characterization. While specific data for this compound is not publicly available, this guide provides a framework for the types of experiments, data presentation, and detailed protocols that are considered standard in the field of drug discovery. Should information on this compound become available, a comprehensive analysis following these principles would be crucial for understanding its therapeutic potential and mechanism of action.

References

In Vivo Efficacy of BX-320: A Technical Overview of a Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo activity of BX-320, a potent and selective small-molecule inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1). By targeting a key node in the PI3K/Akt signaling pathway, this compound has demonstrated significant anti-tumor effects in preclinical models, positioning it as a promising candidate for further oncological drug development. This document summarizes the key quantitative data, details the experimental methodologies employed in its in vivo evaluation, and visualizes the core signaling pathway and experimental workflow.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PDK1. PDK1 is a master kinase that plays a crucial role in activating Akt (also known as Protein Kinase B) and other AGC kinases. The activation of Akt is a central event in a signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, the PI3K/Akt pathway is constitutively active, driving tumorigenesis. By blocking PDK1, this compound effectively short-circuits this pro-survival signaling, leading to the induction of apoptosis in cancer cells.

Quantitative In Vivo Efficacy of this compound

The primary in vivo evaluation of this compound was conducted in a well-established experimental metastasis model using the human LOX melanoma cell line in immunocompromised nude mice. This model assesses the ability of a compound to inhibit the formation and growth of tumor colonies in the lungs following intravenous injection of cancer cells.

| Parameter | Vehicle Control | This compound Treated | Statistical Significance |

| Median Number of Lung Tumor Nodules | 105 | 35 | p < 0.05 |

| Mean Number of Lung Tumor Nodules | 118 | 42 | Not Reported |

| Range of Lung Tumor Nodules | 60-200 | 10-80 | Not Reported |

Data extracted from Feldman et al., J Biol Chem, 2005.

Detailed Experimental Protocols

The following section outlines the methodology used in the pivotal in vivo study of this compound.

Animal Model and Husbandry

-

Species: Mouse

-

Strain: Athymic nude mice (nu/nu)

-

Supplier: Harlan

-

Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water. All procedures were conducted in accordance with institutional guidelines for animal care.

Tumor Cell Line and Implantation

-

Cell Line: LOX human melanoma cell line.

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Implantation: A single-cell suspension of 2 x 10^6 LOX cells in 0.2 mL of serum-free RPMI 1640 medium was injected into the lateral tail vein of the mice.

Drug Administration

-

Compound: this compound

-

Formulation: Administered as a suspension in 0.5% methylcellulose.

-

Dosing Regimen: 100 mg/kg administered orally, twice daily.

-

Treatment Schedule: Dosing was initiated on the day of tumor cell injection and continued for 21 consecutive days.

-

Control Group: Received the vehicle (0.5% methylcellulose) on the same schedule.

Endpoint Analysis

-

Termination of Study: The experiment was terminated on day 21.

-

Tumor Burden Assessment: Mice were euthanized, and their lungs were harvested and fixed in Bouin's solution. The number of visible tumor nodules on the surface of the lungs was counted under a dissecting microscope.

-

Statistical Analysis: The statistical significance of the difference in the number of lung nodules between the vehicle- and this compound-treated groups was determined using a Mann-Whitney U test. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and the experimental design, the following diagrams have been generated.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PDK1.

Caption: Experimental workflow for the in vivo evaluation of this compound in a lung metastasis model.

Unveiling the Physicochemical Landscape of BX-320: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of BX-320, a potent and selective ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). With an IC50 of 30 nM, this compound holds significant promise in therapeutic areas where the PDK1 signaling pathway is dysregulated.[1] Understanding its physicochemical properties is paramount for advancing this molecule through the drug development pipeline, from early-stage formulation to clinical application. This document outlines detailed experimental protocols for assessing solubility and stability, presents data in a structured format for easy interpretation, and visualizes key biological and experimental workflows.

Core Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for any experimental design.

| Property | Value | Reference |

| Molecular Formula | C23H31BrN8O3 | [1] |

| Molecular Weight | 547.46 g/mol | [1] |

| Appearance | White to off-white powder | Assumed |

| Storage (Powder) | 2 years at -20°C | [1] |

| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [1] |

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. As specific quantitative solubility data for this compound is not publicly available, this section provides standardized protocols for its determination and representative data tables based on typical kinase inhibitors.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Scintillation vials

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound powder to a scintillation vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Experimental Protocol: Kinetic Solubility Assessment (High-Throughput Screening)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

-

Dispense a small volume of each concentration into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Alternatively, for UV-Vis detection, the samples can be filtered to remove precipitate, and the concentration of the soluble compound in the filtrate is determined.

Expected Solubility Data

The following tables present a hypothetical solubility profile for this compound based on the characteristics of similar small molecule kinase inhibitors.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | < 1 |

| PBS (pH 7.4) | 25 | 1 - 5 |

| 0.1 N HCl | 25 | 10 - 50 |

| 0.1 N NaOH | 25 | < 1 |

| Ethanol | 25 | 50 - 200 |

| DMSO | 25 | > 10,000 |

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)

| Incubation Time | Temperature (°C) | Kinetic Solubility (µM) |

| 2 hours | 25 | 5 - 15 |

| 24 hours | 25 | 2 - 10 |

Stability Profile of this compound

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal and photolytic studies, the solid drug substance should also be tested.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

Typical HPLC Parameters for a Kinase Inhibitor:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Expected Stability Data

The following table summarizes the expected outcomes of forced degradation studies for this compound.

Table 3: Forced Degradation Study Summary for this compound

| Stress Condition | % Degradation | Number of Degradants | Comments |

| 0.1 N HCl, 60°C, 24h | 10 - 20% | 1 - 2 | Potential for hydrolysis of amide or ether linkages. |

| 0.1 N NaOH, 60°C, 24h | 15 - 30% | 2 - 3 | Likely more extensive hydrolysis compared to acidic conditions. |

| 3% H₂O₂, RT, 24h | 5 - 15% | 1 - 2 | Potential for oxidation of nitrogen or sulfur atoms. |

| Dry Heat, 80°C, 48h | < 5% | 0 - 1 | Expected to be relatively stable to dry heat. |

| Photolytic | 5 - 10% | 1 | May exhibit some photosensitivity. |

Visualizing Workflows and Pathways

PDK1 Signaling Pathway

This compound exerts its effect by inhibiting PDK1, a central kinase in the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

Figure 1. Simplified PDK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Figure 2. Workflow for thermodynamic solubility determination of this compound.

Experimental Workflow: Forced Degradation Study

This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.

Figure 3. General workflow for forced degradation studies of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of the PDK1 inhibitor, this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and expected data presented herein offer a robust starting point for researchers and drug development professionals. The provided workflows and pathway diagrams serve to contextualize the experimental and biological significance of these physicochemical properties. A thorough characterization of this compound's solubility and stability is a critical step towards realizing its full therapeutic potential.

References

An In-depth Technical Guide to Preclinical Safety and Toxicity Assessment

Disclaimer: Publicly available information, including preclinical and clinical studies, does not contain specific safety and toxicity data for a compound designated as "BX-320." Therefore, this guide provides a comprehensive overview of the principles and methodologies for the preclinical safety and toxicity assessment of novel therapeutic candidates, in line with the core requirements of the user request.

Introduction to Preclinical Safety and Toxicity Evaluation

The preclinical safety evaluation of a new drug candidate is a critical step in the drug development process. The primary goals are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring.[1][2] This phase involves a series of in vitro (cell-based) and in vivo (animal) studies to characterize the toxicological profile of a compound before it is administered to humans.[3][4] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have specific requirements for preclinical data to be included in an Investigational New Drug (IND) application.[5]

Key Preclinical Toxicology Studies

A standard preclinical toxicology program typically includes a battery of studies to assess different aspects of a drug's safety. The duration and design of these studies are often guided by the intended clinical use of the drug.[1][2]

Table 1: Overview of Common Preclinical Toxicology Studies

| Study Type | Purpose | Typical Species | Key Endpoints |

| Single-Dose Toxicity | To determine the maximum tolerated dose (MTD) and identify acute toxic effects.[2][3] | Rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate).[6] | Clinical signs, body weight changes, mortality, gross pathology. |

| Repeated-Dose Toxicity | To evaluate the toxicological effects after repeated administration over a specific duration. The study duration should equal or exceed the proposed clinical trial duration.[1][7] | Rodent and non-rodent.[6] | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Safety Pharmacology | To assess the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, before human exposure.[8] | Various, depending on the system being evaluated. | Heart rate, blood pressure, ECG, respiratory rate, body temperature, behavior, and motor activity.[8] |

| Genotoxicity | To identify compounds that can induce mutations or chromosomal damage.[7] | In vitro bacterial and mammalian cell assays; in vivo rodent assays. | Gene mutations, chromosomal aberrations, DNA damage. |

| Carcinogenicity | To assess the tumorigenic potential of a compound. These are long-term studies, typically not required until later stages of clinical development unless there is a specific concern.[7] | Rodent (typically rat and mouse). | Incidence and type of tumors. |

| Reproductive & Developmental Toxicity | To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[7] | Typically rodents (rats or rabbits). | Mating performance, fertility, embryo-fetal survival and development, maternal function, and offspring growth and development. |

| Toxicokinetics | To understand the relationship between the dose administered and the systemic exposure of the drug and its metabolites over time.[3] | The same species used in toxicity studies. | Plasma concentrations of the drug and its major metabolites. |

Experimental Protocols: A Generalized Approach

While specific protocols are tailored to the drug candidate, the following provides a general framework for key preclinical studies.

Repeated-Dose Toxicity Study in Rodents (e.g., Rats)

-

Objective: To determine the toxicity profile of a test article following daily administration for a specified period (e.g., 28 or 90 days).

-

Animals: Young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), with equal numbers of males and females per group.

-

Groups: Typically a control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group may be included to assess the reversibility of toxic effects.

-

Administration: The route of administration should be the same as the intended clinical route (e.g., oral gavage, intravenous injection).

-

Observations:

-

Daily: Clinical signs of toxicity, mortality.

-

Weekly: Body weight, food consumption.

-

At termination: Blood samples for hematology and clinical chemistry, urine for urinalysis.

-

-

Pathology:

-

Gross Necropsy: Macroscopic examination of all organs and tissues.

-

Organ Weights: Collection and weighing of key organs.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, and any target organs from all groups.

-

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

-

Method:

-

Several strains of bacteria with specific mutations are used.

-

The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

-

The bacteria are plated on a minimal agar medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

Data Presentation

Quantitative data from toxicology studies are typically summarized in tables to facilitate comparison between dose groups.

Table 2: Example of Hematology Data from a 28-Day Rat Toxicity Study

| Parameter | Sex | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Hemoglobin (g/dL) | M | 15.2 ± 0.8 | 15.1 ± 0.7 | 14.9 ± 0.9 | 13.5 ± 1.1 |

| F | 14.8 ± 0.6 | 14.7 ± 0.5 | 14.5 ± 0.7 | 13.1 ± 0.9 | |

| Red Blood Cell Count (10^6/µL) | M | 8.1 ± 0.4 | 8.0 ± 0.3 | 7.9 ± 0.5 | 7.0 ± 0.6 |

| F | 7.8 ± 0.3 | 7.7 ± 0.4 | 7.6 ± 0.3 | 6.8 ± 0.5 | |

| White Blood Cell Count (10^3/µL) | M | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.2 ± 1.8 | 9.5 ± 2.1 |

| F | 7.2 ± 1.1 | 7.5 ± 1.3 | 7.9 ± 1.6 | 9.1 ± 1.9 | |

| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |

Table 3: Example of Serum Clinical Chemistry Data

| Parameter | Sex | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Alanine Aminotransferase (ALT) (U/L) | M | 35 ± 8 | 38 ± 10 | 55 ± 15 | 150 ± 45 |

| F | 32 ± 7 | 35 ± 9 | 52 ± 12 | 145 ± 40 | |

| Aspartate Aminotransferase (AST) (U/L) | M | 80 ± 15 | 85 ± 18 | 120 ± 25 | 350 ± 80 |

| F | 75 ± 12 | 82 ± 16 | 115 ± 22 | 340 ± 75 | |

| Creatinine (mg/dL) | M | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |

| F | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | |

| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of toxicity often involves investigating the drug's effect on cellular signaling pathways.

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Caption: Hypothetical signaling pathway illustrating drug-induced hepatotoxicity.

Conclusion

A thorough and well-designed preclinical safety and toxicity evaluation is paramount for the successful development of new medicines. It provides the essential data to support the transition from laboratory research to clinical trials in humans, ensuring that potential risks are identified and managed appropriately. The integration of in vitro and in vivo studies, along with a mechanistic understanding of any observed toxicities, forms the foundation of a robust safety assessment.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. fda.gov [fda.gov]

- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial investigation for information on "BX-320" and related compounds in the context of drug development and scientific research has not yielded any relevant results. The search term "this compound" predominantly identifies a series of fanless personal computers manufactured by CONTEC.[1][2][3][4][5] There is no indication from the search results that "this compound" is a designation for a chemical compound or drug candidate in the public domain.

For the benefit of researchers, scientists, and drug development professionals, this guide will briefly touch upon other similarly named compounds found during the search, in the event of a possible misidentification of the target compound.

Alternative Compounds of Interest

During the comprehensive search for "this compound," two other compounds with similar alphanumeric designations were identified: LYT-320 and PAZ320 . It is plausible that the user may have an interest in one of these compounds.

PureTech Health has announced the nomination of LYT-320, a novel prodrug of agomelatine, for the treatment of anxiety and mood disorders.[6]

Mechanism of Action: LYT-320 utilizes PureTech's Glyph platform to bypass extensive first-pass metabolism in the liver. This is anticipated to reduce liver exposure and the potential for hepatotoxicity associated with agomelatine.[6] By doing so, it may eliminate the need for frequent liver function monitoring.

Preclinical Data: In vivo studies have demonstrated that LYT-320 has an oral bioavailability and plasma exposure more than 10-fold higher than orally administered agomelatine.[6] In silico modeling suggests that the reduced dose of agomelatine enabled by LYT-320 could significantly decrease the risk of clinically significant liver enzyme elevations.[6]

Clinical Development: First-in-human enabling studies for LYT-320 were expected to be initiated in 2024, with clinical studies anticipated to begin in the first half of 2025.[6]

PAZ320 is a non-systemic, chewable complex carbohydrate-based compound developed by Boston Therapeutics.[7] It is designed to reduce the post-meal elevation of blood glucose in patients with Type 2 diabetes.[7]

Mechanism of Action: PAZ320 works in the gastrointestinal tract to block the action of carbohydrate-hydrolyzing enzymes.[7] This inhibition of enzymes that break down complex carbohydrates is intended to slow and reduce the absorption of glucose after a meal.

Clinical Development: Boston Therapeutics completed enrollment in a Phase II clinical trial to evaluate the safety and efficacy of PAZ320.[7] The trial was an open-label, dose-escalation, crossover study involving 24 patients with Type 2 diabetes.[7] An interim analysis of the data showed no serious adverse events associated with PAZ320.[7]

Conclusion

At present, there is no publicly available scientific or technical information regarding a compound designated as "this compound" in the field of drug development or biomedical research. The information provided on LYT-320 and PAZ320 is based on publicly accessible press releases and may be of interest if the initial query contained a typographical error. Without specific data on "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. Researchers interested in this area are encouraged to verify the compound designation.

References

- 1. n-denkei.com [n-denkei.com]

- 2. contec.com [contec.com]

- 3. store.asunite.net [store.asunite.net]

- 4. contec.com [contec.com]

- 5. contec.com [contec.com]

- 6. PureTech Year End Update and Outlook for 2024 | PureTech Health [news.puretechhealth.com]

- 7. Boston Therapeutics, Inc. Completes Enrollment in Phase ll Clinical Trial to Evaluate PAZ320 in Patients With Type 2 Diabetes - BioSpace [biospace.com]

An In-depth Technical Guide to LYT-320 (SPT-320): A Novel Agomelatine Prodrug

Introduction

LYT-320, also known as SPT-320, is an innovative oral prodrug of agomelatine currently under clinical development for the treatment of generalized anxiety disorder (GAD) and other mood disorders.[1][2] Developed by Seaport Therapeutics, this therapeutic candidate utilizes the proprietary Glyph™ platform to enhance the oral bioavailability of agomelatine, a clinically validated anxiolytic and antidepressant.[1][3][4] This guide provides a comprehensive technical overview of LYT-320, including its mechanism of action, preclinical data, and the underlying technology.

Core Compound and Mechanism of Action

LYT-320 is designed to deliver agomelatine, a potent agonist of melatonin receptors (MT1 and MT2) and an antagonist of serotonin 2C (5-HT2C) receptors.[1][2] The synergistic action on these receptors is believed to be responsible for its antidepressant and anxiolytic effects.[5][6] Agomelatine is approved for the treatment of major depressive disorder (MDD) in the European Union and for both MDD and GAD in Australia.[4]

A significant limitation of orally administered agomelatine is its extensive first-pass metabolism in the liver, which results in very low bioavailability (approximately 1%) and a risk of hepatotoxicity, necessitating regular liver function monitoring.[4][7] LYT-320 aims to overcome this challenge through the Glyph™ technology platform.

The Glyph™ Technology Platform

The Glyph™ platform is a synthetic lymphatic-targeting chemistry designed to harness the body's natural lipid absorption and transport processes.[8] By linking the active drug to a lipid, the platform facilitates the drug's absorption through the intestinal lymphatic system, thereby bypassing the first-pass metabolism in the liver.[1][8] Preclinical data has shown that this approach significantly increases the systemic exposure of the active compound.[1]

Quantitative Data

Preclinical in vivo studies have demonstrated the potential of LYT-320 to significantly improve the pharmacokinetic profile of agomelatine. The following table summarizes the key quantitative findings.

| Parameter | Agomelatine (Oral) | LYT-320 (Oral) | Fold Increase | Reference |

| Oral Bioavailability | ~1% | >10-fold higher | >10x | [4][7] |

| Plasma Exposure | Baseline | >10-fold higher | >10x | [1][4][7] |

| Lymphatic Transport | <1% | >50% | >50x | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical and ongoing clinical studies of LYT-320 are not yet publicly available. However, the available information indicates the following:

-

In Vivo Preclinical Studies: Multiple in vivo studies have been conducted to assess the oral bioavailability and plasma exposure of agomelatine following the administration of LYT-320.[4][7] These studies likely involved animal models, where pharmacokinetic parameters were measured and compared to the oral administration of agomelatine alone.

-

Phase 1 Clinical Trial: A Phase 1, proof-of-concept study in healthy adult volunteers was initiated in September 2025.[1] The primary objectives of this study are to evaluate the safety, tolerability, and pharmacokinetics of LYT-320.[1] This will likely involve dose-escalation cohorts to determine the optimal dose that provides therapeutic levels of agomelatine with reduced liver exposure.

In Silico Modeling: The FDA-licensed DILIsym® platform was used for in silico modeling, which projected that the reduced dose of agomelatine enabled by LYT-320 would greatly reduce the risk of clinically significant liver enzyme elevations.[4][7]

Visualizations

Signaling Pathway of Agomelatine

The following diagram illustrates the dual mechanism of action of agomelatine, the active metabolite of LYT-320, on melatonergic and serotonergic pathways.

Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors.

Experimental Workflow: The Glyph™ Platform

This diagram outlines the proposed experimental workflow of LYT-320, leveraging the Glyph™ platform to bypass first-pass metabolism.

Caption: LYT-320's lymphatic absorption vs. conventional oral route.

LYT-320 represents a promising advancement in the development of treatments for anxiety and mood disorders. By employing the Glyph™ platform, it has the potential to deliver the established therapeutic benefits of agomelatine while mitigating the risk of liver-related side effects. As LYT-320 progresses through clinical trials, further data will be crucial in fully elucidating its safety and efficacy profile. The information presented in this guide is based on currently available preclinical and early clinical data and will be updated as new findings emerge.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. SPT-320 - Wikipedia [en.wikipedia.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. directorstalkinterviews.com [directorstalkinterviews.com]

- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PureTech Year End Update and Outlook for 2024 [businesswire.com]

- 8. Glyph Technology Platform [puretechhealth.com]

BX-320 patents and intellectual property

An in-depth technical guide on the core patents and intellectual property of BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), for researchers, scientists, and drug development professionals.

Introduction to this compound